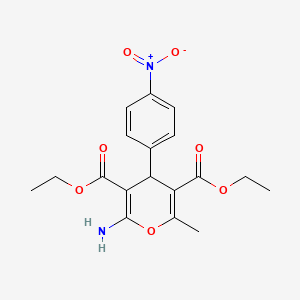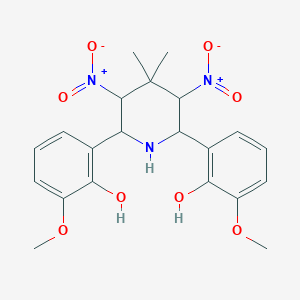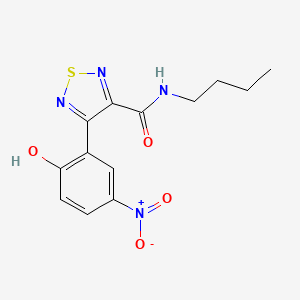
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Übersicht
Beschreibung
Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate, also known as DAPDC, is a pyran derivative that has been extensively studied for its potential applications in various scientific research fields. This compound possesses unique chemical properties that make it a valuable tool for investigating biological processes and mechanisms of action. In
Wirkmechanismus
The mechanism of action of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell growth and survival. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival. Additionally, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to induce apoptosis by activating caspase-3 and -9, which are key enzymes involved in programmed cell death.
Biochemical and Physiological Effects
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate can induce apoptosis in cancer cells by activating caspase-3 and -9. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Additionally, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate in lab experiments is its potent anti-cancer activity. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to exhibit selective toxicity towards cancer cells, making it a valuable tool for investigating the mechanisms of cancer cell death. Additionally, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.
Zukünftige Richtungen
There are several future directions for research on diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate. One potential area of research is the development of more efficient synthesis methods for diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-cancer and neuroprotective effects of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate. Additionally, further studies are needed to investigate the potential therapeutic applications of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.
Conclusion
In conclusion, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate is a pyran derivative that has been extensively studied for its potential applications in various scientific research fields. The synthesis of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate involves a multi-step process that requires several chemical reagents and conditions. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to exhibit potent anti-cancer activity, neuroprotective effects, anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the molecular mechanisms underlying its effects and to investigate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate is in the field of cancer research. Studies have shown that diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate exhibits potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in animal models. diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-4-25-17(21)13-10(3)27-16(19)15(18(22)26-5-2)14(13)11-6-8-12(9-7-11)20(23)24/h6-9,14H,4-5,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCSOKITBWBNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)
![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)